molecular formula C10H10ClNO4 B057669 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene CAS No. 41122-35-4

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene

Cat. No. B057669
CAS RN: 41122-35-4
M. Wt: 243.64 g/mol
InChI Key: PXDQNCVFROGRNW-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene involves a condensation reaction of 2,3-dimethoxybenzaldehyde with nitromethane using microwave irradiation without solvent, leading to the formation of the target compound with the H atoms of the –CH=CH– group in a trans configuration. The dihedral angle between the mean planes of the benzene ring and the nitroalkenyl group is also reported, highlighting the compound's structural characteristics (Ren & Zhu, 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific bond angles and distances, contributing to its unique properties. The synthesis and molecular structure analysis provides insights into the arrangement of atoms within the molecule and its geometric configuration, essential for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene can be influenced by its molecular structure. Studies involving similar compounds, such as the synthesis and photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, reveal how modifications to the molecular structure can impact fluorescence and other photophysical characteristics, which may be relevant for understanding the chemical behavior of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene (Shimizu et al., 2011).

Scientific Research Applications

Organic Synthesis and Material Science The compound's role in organic synthesis is exemplified through its involvement in the formation of antiferromagnetic exchange interactions among spins placed in specific molecular configurations (Fujita et al., 1996). Similarly, its derivatives have been studied for their structural properties and interactions, as seen in the synthesis of crystalline structures that display significant π–π stacking effects, influencing material properties at the molecular level (Shan et al., 2004).

Photoluminescent Properties In the realm of photoluminescence, derivatives of this compound have contributed to the development of materials with specific light-emitting properties. For instance, the study of segmented oligo-polyphenylenevinylene copolymers, which include structural elements similar to the compound , showcases how such materials can exhibit unique fluorescence characteristics valuable in the development of optoelectronic devices (Sierra & Lahti, 2004).

Electrochemical Properties The electrochemical properties and applications of similar compounds have been explored, offering insights into potential uses in energy storage and conversion technologies. Research into overcharge protection additives in lithium-ion batteries using structurally related compounds underscores the relevance of such molecular structures in enhancing the safety and efficiency of energy storage systems (Ren Chun, 2012).

properties

IUPAC Name

3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDQNCVFROGRNW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516546
Record name 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene

CAS RN

41122-35-4
Record name 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxy-trans-beta-nitrostyrene
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